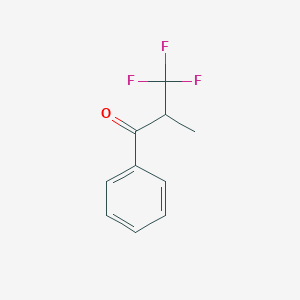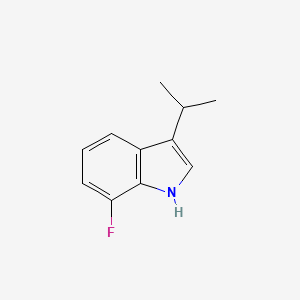
7-Fluoro-3-isopropyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3-isopropyl-1H-indole is a fluorinated indole derivative Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications
作用机制
Target of Action
It is known that indole derivatives, which include 7-fluoro-3-isopropyl-1h-indole, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical pathway involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathway and the nature of the interaction.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
生化分析
Biochemical Properties
Indole derivatives, such as 7-Fluoro-3-isopropyl-1H-indole, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Cellular Effects
Indole derivatives have been reported to exhibit a broad spectrum of biological activities . They bind with high affinity to multiple receptors, influencing cell function
Molecular Mechanism
Indole derivatives are known to show high-affinity binding to many receptors , which suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-isopropyl-1H-indole can be achieved through several methods, including:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Leimgruber-Batcho Synthesis: This method involves the cyclization of o-nitrotoluene derivatives followed by reduction and cyclization to form the indole ring.
Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of oxindoles or other oxidized derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions are common in indole chemistry, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are commonly employed.
Major Products:
Oxidation: Oxindoles and other oxidized indole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
科学研究应用
7-Fluoro-3-isopropyl-1H-indole has several applications in scientific research:
相似化合物的比较
7-Fluoroindole: Lacks the isopropyl group, which can significantly alter its chemical and biological properties.
3-Isopropylindole: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Other Fluorinated Indoles: Compounds such as 5-fluoroindole and 6-fluoroindole have different substitution patterns, leading to variations in their properties.
Uniqueness: 7-Fluoro-3-isopropyl-1H-indole is unique due to the combined presence of the fluorine atom and the isopropyl group, which can synergistically enhance its chemical stability, reactivity, and biological activity compared to other indole derivatives .
属性
IUPAC Name |
7-fluoro-3-propan-2-yl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPCUMZFSFKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2947707.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2947708.png)
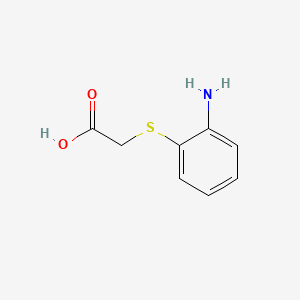
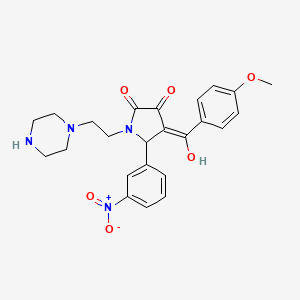
![pentyl [8-bromo-7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2947714.png)
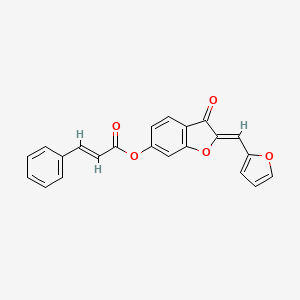
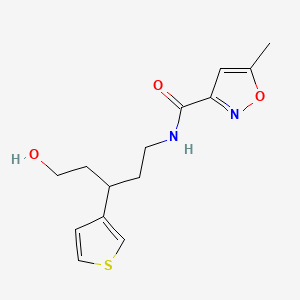
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2947719.png)

![1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one](/img/structure/B2947722.png)
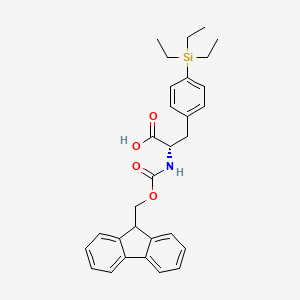
![5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2947724.png)
